![molecular formula C₁₆H₃₂O₂S B017306 Tetradecylthioacetic acid CAS No. 2921-20-2](/img/structure/B17306.png)
Tetradecylthioacetic acid
Overview
Description
Tetradecylthioacetic acid (TTA) is a synthetic fatty acid used as a nutritional supplement . It is an omega-3 fatty acid with fat-burning properties . While the body cannot use it as a source of energy, it can help regulate the amount of fat that the body can store by affecting genes associated with metabolism .
Synthesis Analysis
TTA is a synthetic fatty acid . It acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist and increases mitochondrial fatty acid oxidation in vitro . It is known to modulate lipid homeostasis .Molecular Structure Analysis
The linear formula of TTA is C14H29-S-CH2COOH . Its CAS Number is 2921-20-2 . The molecular weight of TTA is 288.49 .Chemical Reactions Analysis
TTA acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist and increases mitochondrial fatty acid oxidation in vitro . It can increase fatty acid oxidation and ketogenesis, which can subsequently prevent adiposity and insulin resistance .Scientific Research Applications
Activation of Peroxisome Proliferator Activated Receptors (PPARs)
TTA is a synthetic fatty acid with a sulfur substitution in the β-position. This modification renders TTA unable to undergo complete β-oxidation and increases its biological activity, including activation of peroxisome proliferator activated receptors (PPARs) with preference for PPARα .
Redistribution of Plasma Cholesterol
TTA promotes redistribution of plasma cholesterol towards large High-Density Lipoprotein (HDL). This study investigated the effects of TTA on lipid and lipoprotein metabolism in the intestine and liver of mice fed a high fat diet (HFD). Mice receiving HFD supplemented with 0.75% (w/w) TTA had significantly lower body weights compared to mice fed the diet without TTA .
Reduction of Plasma Triacylglycerol
Plasma triacylglycerol (TAG) was reduced 3-fold with TTA treatment, concurrent with an increase in liver TAG .
Anti-Inflammatory Effects
TTA has shown potential as an anti-inflammatory agent, both through PPAR and non-PPAR mediated mechanisms . It has been found to attenuate inflammation during experimental colitis in rats .
Antioxidative Potential
TTA has antioxidative potential and can reduce colonic oxidative damage in a rat model of colitis .
Enhancement of Cardiac Functions
TTA can enhance cardiac functions during experimental heart failure .
Mechanism of Action
Target of Action
Tetradecylthioacetic acid (TTA) is a synthetic fatty acid that primarily targets peroxisome proliferator-activated receptors (PPARs) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. TTA specifically activates PPARα and PPARδ, with a preference for PPARα .
Mode of Action
TTA acts as an agonist for PPARα and PPARδ . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, TTA binds to PPARα and PPARδ, activating these receptors. This activation leads to an increase in mitochondrial fatty acid oxidation .
Biochemical Pathways
The activation of PPARα and PPARδ by TTA leads to increased mitochondrial fatty acid oxidation . This process involves the breakdown of fatty acids, which results in the production of acetyl-CoA, a key molecule in metabolism. The acetyl-CoA then enters the citric acid cycle, leading to the production of ATP, the primary energy currency of cells .
Pharmacokinetics
Due to its structural modification (a sulfur substitution in the β-position), tta cannot undergo complete β-oxidation . This increases its biological activity and may impact its bioavailability.
Result of Action
The activation of PPARα and PPARδ by TTA and the subsequent increase in mitochondrial fatty acid oxidation have several effects. These include reducing inflammation , preventing high fat diet-induced adiposity and insulin resistance , and potentially attenuating dyslipidemia in patients with type 2 diabetes mellitus .
Action Environment
The action of TTA can be influenced by various environmental factors. For instance, the presence of other fatty acids and compounds that modulate fatty acid metabolism can affect the efficacy of TTA . Additionally, the nutritional status and diet of the individual can also impact the effectiveness of TTA .
properties
IUPAC Name |
2-tetradecylsulfanylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15-16(17)18/h2-15H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBCWPPBAWQYOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCSCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040759 | |
Record name | Tetradecylthioacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetradecylthioacetic acid | |
CAS RN |
2921-20-2 | |
Record name | Tetradecylthioacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2921-20-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Carboxymethylthio)tetradecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002921202 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetradecylthioacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Tetradecylthio)acetic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRADECYLTHIOACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZU5I25S2O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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